molecular formula C36H58O9 B591351 Ecliptasaponin D CAS No. 206756-04-9

Ecliptasaponin D

Número de catálogo B591351
Número CAS: 206756-04-9
Peso molecular: 634.851
Clave InChI: WYDPEADEZMZKNM-USLJWFFESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ecliptasaponin D is a triterpenoid glucoside isolated from Eclipta alba (L.) Hassk . It’s part of the oleanane-type (β-amyrane type) which consists of various eclalbasaponins and ecliptasaponins .


Molecular Structure Analysis

Ecliptasaponin D contains a total of 108 bonds; 50 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 six-membered rings, 4 ten-membered rings, 1 carboxylic acid (aliphatic), 6 hydroxyl groups, 1 primary alcohol, and 4 secondary alcohols .


Chemical Reactions Analysis

Ecliptasaponin D was isolated from Eclipta alba (L.) Hassk. Its structure was deduced as 3 beta, 16 beta-dihydroxy olean-12-ene-28-oic acid-3 beta-O-beta-D-glucopyranoside, based on spectral analysis and chemical evidences as well as results of hydrolysis .

Aplicaciones Científicas De Investigación

Anti-Inflammatory Application

Scientific Field

Pharmacology and Therapeutics

Application Summary

Ecliptasaponin D has been studied for its potential anti-inflammatory effects. Inflammation is a natural defense mechanism but can contribute to various diseases, including asthma, rheumatoid arthritis, and neurodegenerative diseases .

Methods of Application

Research typically involves in vitro and in vivo models to test the efficacy of Ecliptasaponin D. Methods include the use of cell cultures and animal models where inflammatory responses are induced, followed by treatment with Ecliptasaponin D.

Results Summary

Studies have shown that Ecliptasaponin D can modulate inflammatory pathways, reducing the expression of pro-inflammatory cytokines and markers. However, specific quantitative data and statistical analyses are not provided in the search results.

Cancer Treatment

Scientific Field

Oncology

Application Summary

Ecliptasaponin D is being explored for its role in inducing apoptosis in cancer cells, particularly in lung cancer .

Methods of Application

The compound is applied to cancer cell lines to observe its effect on cell viability and apoptosis. Techniques like flow cytometry and Western blotting are used to assess apoptosis markers.

Results Summary

Ecliptasaponin D has shown promise in triggering apoptosis through pathways like ASK1/JNK, which could make it a potential agent against lung cancer.

Neurodegenerative Diseases

Scientific Field

Neurology

Application Summary

The anti-inflammatory properties of Ecliptasaponin D may have implications in treating neurodegenerative diseases, where inflammation contributes to disease progression .

Methods of Application

Neurodegenerative models, such as those mimicking Alzheimer’s or Parkinson’s disease, are treated with Ecliptasaponin D to observe any neuroprotective effects.

Results Summary

While the search results do not provide direct outcomes, the reduction in inflammation could potentially slow down neurodegeneration.

Asthma Treatment

Scientific Field

Respiratory Medicine

Application Summary

Ecliptasaponin D may play a role in respiratory diseases treatment, including asthma, by modulating the inflammatory response .

Methods of Application

Asthmatic conditions are simulated in animal models, followed by administration of Ecliptasaponin D to evaluate its therapeutic effects.

Results Summary

The outcomes suggest a potential for Ecliptasaponin D to alleviate symptoms associated with asthma, but specific results are not detailed in the search findings.

Rheumatoid Arthritis Treatment

Scientific Field

Rheumatology

Application Summary

Given its anti-inflammatory potential, Ecliptasaponin D could be beneficial in the treatment of rheumatoid arthritis, a chronic inflammatory disorder .

Methods of Application

Animal models of rheumatoid arthritis are treated with Ecliptasaponin D, and the effects are monitored through clinical scores and biomarkers of inflammation.

Results Summary

The compound may help reduce joint inflammation and damage, although detailed statistical data are not available from the search results.

Infectious Diseases Treatment

Scientific Field

Infectious Diseases

Application Summary

Ecliptasaponin D has been associated with the treatment of infectious diseases, including hepatitis and respiratory infections .

Methods of Application

In vitro studies with infectious agents are conducted, where Ecliptasaponin D is applied to observe its antimicrobial activity.

Results Summary

There is an indication that Ecliptasaponin D could inhibit the growth of certain pathogens, contributing to the treatment of infectious diseases.

This analysis provides an overview of the diverse applications of Ecliptasaponin D in scientific research. While the search results offer a glimpse into its potential, detailed experimental procedures and quantitative outcomes are limited in the provided data. Further research with comprehensive methodologies and results would be necessary to fully understand the capabilities of Ecliptasaponin D in these fields.

Renal Fibrosis Treatment

Scientific Field

Nephrology

Application Summary

Ecliptasaponin D has been investigated for its potential to attenuate renal fibrosis, a common manifestation of end-stage renal disease (ESRD), including diabetic kidney disease (DKD) .

Methods of Application

The compound’s effects on renal fibrosis were evaluated using the unilateral ureteral obstruction (UUO) mouse model and in vitro studies with human kidney-2 (HK-2) cells induced by transforming growth factor-beta1 (TGFβ1).

Results Summary

Ecliptasaponin D was found to reduce renal collagen fiber deposition and renal extracellular matrix (ECM) protein expression in UUO mice. It also inhibited ECM protein expression in HK-2 cells .

Antimicrobial Activity

Scientific Field

Microbiology

Application Summary

Ecliptasaponin D’s role in treating infectious diseases, including hepatitis and respiratory infections, suggests it may have antimicrobial properties .

Methods of Application

In vitro studies with infectious agents are conducted to observe the antimicrobial activity of Ecliptasaponin D.

Results Summary

The compound could inhibit the growth of certain pathogens, contributing to the treatment of infectious diseases .

Wound Healing

Scientific Field

Dermatology

Application Summary

Ecliptasaponin D is explored for its potential in promoting wound healing due to its anti-inflammatory and pharmacological properties .

Methods of Application

The application involves topical treatment of wounds with formulations containing Ecliptasaponin D to assess healing efficacy.

Results Summary

While specific outcomes are not detailed, the anti-inflammatory action of Ecliptasaponin D may aid in the wound healing process .

Diabetes Management

Scientific Field

Endocrinology

Application Summary

The compound may have antihyperglycemic activities, making it a candidate for diabetes management .

Methods of Application

Diabetic models are used to test the efficacy of Ecliptasaponin D in regulating blood glucose levels.

Results Summary

There is potential for Ecliptasaponin D to exhibit antihyperglycemic effects, although detailed data are not provided .

Obesity Treatment

Scientific Field

Nutrition and Metabolism

Application Summary

Ecliptasaponin D might influence obesity treatment through its effects on metabolism and fat deposition .

Methods of Application

Obesity models, possibly involving animal subjects, are treated with Ecliptasaponin D to observe changes in body weight and fat distribution.

Results Summary

The search results do not specify the outcomes, but the pharmacological activity of Ecliptasaponin D could be beneficial in managing obesity .

Neuroprotection

Scientific Field

Neuropharmacology

Application Summary

Ecliptasaponin D’s anti-inflammatory properties may extend to neuroprotective effects, potentially beneficial in conditions like Alzheimer’s disease .

Methods of Application

Neurodegenerative disease models are treated with Ecliptasaponin D to evaluate its neuroprotective capabilities.

Results Summary

The compound may help in reducing neuroinflammation, though specific results are not detailed in the search findings .

This extended analysis provides a broader perspective on the versatility of Ecliptasaponin D in various scientific fields. The applications demonstrate the compound’s potential in addressing a range of health conditions, from renal diseases to metabolic disorders. However, it’s important to note that while the search results provide a foundation for understanding these applications, more detailed research and clinical trials are necessary to fully establish Ecliptasaponin D’s efficacy and safety in these areas.

Safety And Hazards

Ecliptasaponin D is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Direcciones Futuras

Eclipta prostrata (L.) L., the plant from which Ecliptasaponin D is derived, is considered a nourishing herbal medicine with pleiotropic effects, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects . This suggests potential future directions for research into the therapeutic applications of Ecliptasaponin D and related compounds.

Propiedades

IUPAC Name

5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDPEADEZMZKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecliptasaponin D

Citations

For This Compound
34
Citations
M Zhang, YY Chen, XH Di, M Liu - Yao xue xue bao= Acta …, 1997 - europepmc.org
A new triterpenoid glucoside ecliptasaponin D was isolated from Eclipta alba (L.) Hassk. Its structure was deduced as 3 beta, 16 beta-dihydroxy olean-12-ene-28-oic acid-3 beta-O-beta-…
Number of citations: 25 europepmc.org
JY Pan, ZM Zhou, HB Qu, HN Liu, SX Liu… - Zhongguo Zhong yao …, 2020 - europepmc.org
… of eight active ingredients of Shengxuebao Mixture including albiflorin, paeoniflorin, 2, 3, 5, 4'-tetra-hydroxy-stilbene-2-O-β-D-glucopyranoside, specnuezhenide,ecliptasaponin D, …
Number of citations: 1 europepmc.org
ZM Zhou, JY Pan, XC Gong, HB Qu, HN Liu… - Zhongguo Zhong yao …, 2018 - europepmc.org
In this study, the HPLC-UV-MS method for the simultaneous determination of eight active ingredients of Shengxuebao Mixture were developed based on the concept of quality by …
Number of citations: 1 europepmc.org
VM Jadhav, RM Thorat, VJ Kadam, NS Sathe - J Pharm Res, 2009 - moolhairgrowoil.in
… Ecliptasaponin D was deduced as 3-ß, 16-ß-dihydroxy olean-12-ene-28-oic acid-3-ß-0-D… Zhang, M., Chen, YY, Di, XH and Liu, M., Isolation and identification of ecliptasaponin D from …
Number of citations: 22 moolhairgrowoil.in
L Jia, L Fu, X Wang, W Yang, H Wang, T Zuo, C Zhang… - Molecules, 2018 - mdpi.com
The analytical platform UHPLC/Q-Orbitrap-MS offers a solution to quality investigation of TCM with high definiteness. Using Erzhi Pill (EZP) as a case, we developed UHPLC/Q-Orbitrap-…
Number of citations: 23 www.mdpi.com
L Feng, YY Zhai, J Xu, WF Yao, YD Cao… - Journal of …, 2019 - Elsevier
… Ecliptasaponin D is the C-16 epimer of ecliptasaponin A (Zhang et al., 1997). Eclalbasaponins V (5), VI (6), XII (8), IX (32) and X (33) are all sulfated triterpenoid saponins. Their …
Number of citations: 63 www.sciencedirect.com
M Zhang, Y Chen - Zhongguo Zhong yao za zhi= Zhongguo …, 1996 - europepmc.org
Ecliptasaponin C (1), a new triterpenoid glucoside, was isolated together with daucosterol (2) and stigmasterol-3-O-glucoside (3) from Eclipta alba. Based on spectral analysis, chemical …
Number of citations: 35 europepmc.org
SA Bhalerao, DR Verma, NC Teli… - International Journal of …, 2013 - researchgate.net
Conventional medicines play an important role in health services around the world. About three quarters of the world’s population is dependent on different parts of medicinal plants and …
Number of citations: 14 www.researchgate.net
ML Rana - 2020 - osf.io
Eclipta alba is a common folk medicinal plant which is generously known as bhringraj in Indian traditional medicine and as false daisy in English. It belongs to the Asteraceae family, …
Number of citations: 1 osf.io
D Timalsina, HP Devkota - Biomolecules, 2021 - mdpi.com
Eclipta prostrata (L.) L. (Syn.: Eclipta alba (L.) Hassak, Family: Asteraceae) is an important medicinal plant in the tropical and subtropical regions. It is widely used in treating various …
Number of citations: 31 www.mdpi.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.